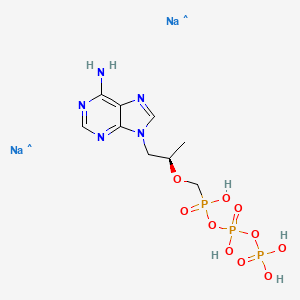
Tenofovir diphosphate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir diphosphate (sodium salt) is a nucleotide analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B virus infections . It is an active metabolite of tenofovir disoproxil fumarate and tenofovir alafenamide, which are prodrugs designed to improve the bioavailability of tenofovir .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tenofovir diphosphate involves the phosphorylation of tenofovir. The process typically includes the use of nucleotide kinases to convert tenofovir into its diphosphate form .
Industrial Production Methods: Industrial production of tenofovir diphosphate often involves multi-step synthesis starting from tenofovir disoproxil fumarate or tenofovir alafenamide. These prodrugs are hydrolyzed to release tenofovir, which is then phosphorylated to form tenofovir diphosphate .
Chemical Reactions Analysis
Types of Reactions: Tenofovir diphosphate undergoes phosphorylation reactions to form its active diphosphate form. It does not typically undergo oxidation or reduction reactions under physiological conditions .
Common Reagents and Conditions: The phosphorylation of tenofovir to tenofovir diphosphate is catalyzed by nucleotide kinases in the presence of ATP .
Major Products: The major product of these reactions is tenofovir diphosphate, which is the active form that inhibits viral reverse transcriptase and polymerase enzymes .
Scientific Research Applications
Tenofovir diphosphate is extensively used in scientific research due to its antiviral properties. It is used in studies related to:
HIV Research: As a reverse transcriptase inhibitor, it is crucial in the development and testing of antiretroviral therapies.
Hepatitis B Research: It is used to study the inhibition of hepatitis B virus polymerase.
Pharmacokinetics: Research on the bioavailability and metabolic pathways of tenofovir and its prodrugs.
Drug Resistance: Studies on the development of resistance to tenofovir in viral populations.
Mechanism of Action
Tenofovir diphosphate exerts its effects by inhibiting the activity of viral reverse transcriptase and polymerase enzymes. It competes with the natural substrate deoxyadenosine 5’-triphosphate and, once incorporated into the viral DNA, causes chain termination . This prevents the replication of the viral genome, thereby inhibiting the proliferation of the virus .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: A prodrug of tenofovir that is hydrolyzed to release tenofovir in the body.
Tenofovir Alafenamide: Another prodrug of tenofovir with improved bioavailability and reduced renal toxicity compared to tenofovir disoproxil fumarate.
Uniqueness: Tenofovir diphosphate is unique in its high selectivity for viral reverse transcriptase and polymerase enzymes over human DNA polymerases, which reduces its toxicity . Its ability to cause chain termination in viral DNA synthesis makes it a potent antiviral agent .
Properties
Molecular Formula |
C9H16N5Na2O10P3 |
|---|---|
Molecular Weight |
493.15 g/mol |
InChI |
InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/t6-;;/m1../s1 |
InChI Key |
PUFMXPADRYEPCZ-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na].[Na] |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)
![(3S)-3-[2-[(1,1-dioxothian-4-yl)methyl]-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B10860548.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)
![2-chloro-5-[[[(1R)-1-(4-fluorophenyl)ethyl]-(quinoline-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B10860557.png)
![2-Phenyl-N-(5-((1R,5R)-6-(pyridazin-3-yl)-2,6-diazabicyclo[3.2.0]heptan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10860558.png)
![2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[2-(4-pyrazolo[3,4-d]pyrimidin-1-ylphenoxy)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B10860563.png)

![5-[4-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-5-yl]pyridine-2-carboxamide](/img/structure/B10860574.png)

![N-methyl-N-[2-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyrimidin-4-yl]methanesulfonamide](/img/structure/B10860584.png)
![N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide](/img/structure/B10860589.png)
![N-isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B10860592.png)
![N-[(4-fluorophenyl)methyl]-2-[(3R)-5-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B10860597.png)
